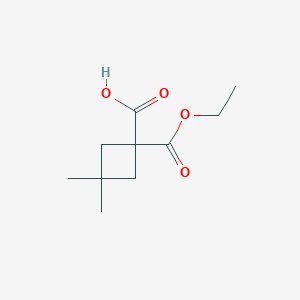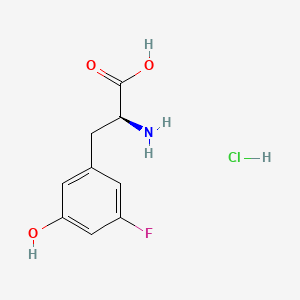
2,5-bis(4-formylphenyl)terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-bis(4-formylphenyl)terephthalic acid is a compound of significant interest in the field of organic chemistry It is a derivative of terephthalic acid, featuring two formyl groups attached to the phenyl rings at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-formylphenyl)terephthalic acid typically involves the reaction of terephthalic acid derivatives with formylating agents. One common method is the Vilsmeier-Haack reaction, where terephthalic acid is treated with a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an intermediate iminium ion, which subsequently hydrolyzes to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-bis(4-formylphenyl)terephthalic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-bis(4-carboxyphenyl)terephthalic acid.
Reduction: 2,5-bis(4-hydroxymethylphenyl)terephthalic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,5-bis(4-formylphenyl)terephthalic acid has a wide range of applications in scientific research:
Medicine: Research into its use in the design of novel therapeutic agents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 2,5-bis(4-formylphenyl)terephthalic acid in various applications is largely dependent on its ability to form stable covalent bonds with other molecules. In the context of COFs, the formyl groups react with amines to form imine linkages, resulting in a highly ordered and porous framework . This allows for precise control over the material’s properties, making it suitable for applications in catalysis, gas storage, and sensing.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2,5-bis(4-formylphenyl)terephthalic acid is unique due to its dual formyl groups, which provide versatile reactivity for the synthesis of complex structures. Compared to 2,5-bis(phenylamino)terephthalic acid, which features amino groups, the formyl groups offer different reactivity and potential for forming imine linkages. 2,5-furandicarboxylic acid, on the other hand, is a furan derivative and serves as a precursor for bio-based polymers, highlighting the diversity in applications and properties among these compounds.
Propiedades
Fórmula molecular |
C22H14O6 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2,5-bis(4-formylphenyl)terephthalic acid |
InChI |
InChI=1S/C22H14O6/c23-11-13-1-5-15(6-2-13)17-9-20(22(27)28)18(10-19(17)21(25)26)16-7-3-14(12-24)4-8-16/h1-12H,(H,25,26)(H,27,28) |
Clave InChI |
BNCRLOUOMWVMRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C(=O)O)C3=CC=C(C=C3)C=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


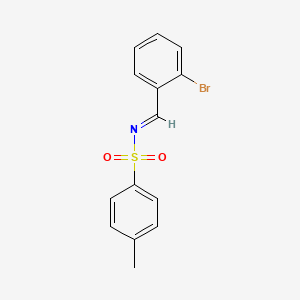


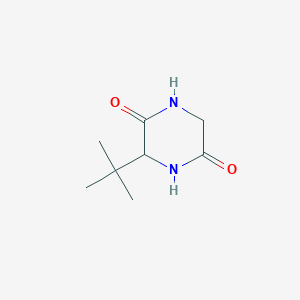
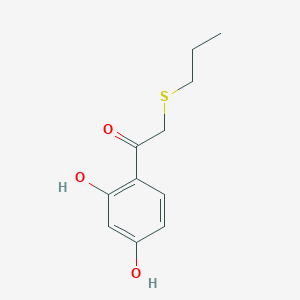
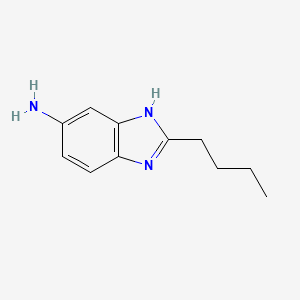
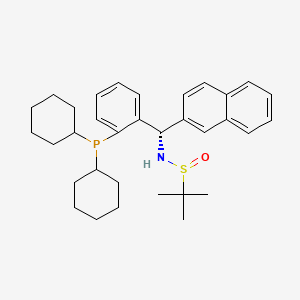
![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
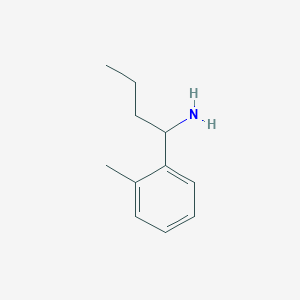
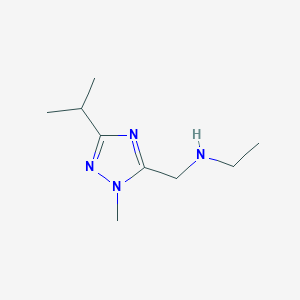
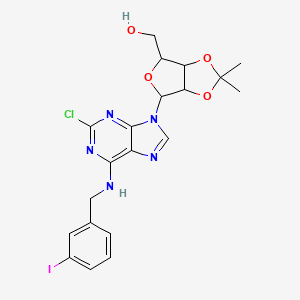
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-](/img/structure/B13643133.png)
